molecular formula C15H26O2 B14106163 Geranyl 2-methyl butyrate

Geranyl 2-methyl butyrate

Cat. No.: B14106163
M. Wt: 238.37 g/mol
InChI Key: PEQMAZJTEUEQJP-UHFFFAOYSA-N
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Description

Geranyl 2-methyl butyrate (CAS 68705-63-5) is a high-purity ester compound supplied for research and development purposes. This clear liquid, with a molecular formula of C15H26O2 and a molecular weight of 238.37 g/mol, is characterized by its fruity, apple, and rose-like odor profile . Its primary research value lies in the fields of flavor and fragrance science. As a flavor agent, it is studied for its use in simulating fruity profiles such as apple, peach, and apricot in food and beverage models . In fragrance research, it is utilized in formulations for citrus colognes, neroli, rose, and geranium accords, where it functions to add juiciness, round out top notes, and impart sweet, green-herbal nuances . The compound is subject to various regulatory assessments for use, with established FEMA number 4122 . Its ester linkage is also a point of interest in pro-fragrance and release studies, as it can hydrolyze to release geraniol . This product is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the specific safety guidance and regulatory requirements applicable in their market prior to use.

Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

3,7-dimethylocta-2,6-dienyl 2-methylbutanoate

InChI

InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h8,10,14H,6-7,9,11H2,1-5H3

InChI Key

PEQMAZJTEUEQJP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCC=C(C)CCC=C(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The conventional method involves sulfuric acid (H₂SO₄)-catalyzed esterification, adapted from methyl butyrate synthesis. Geraniol and 2-methylbutyric acid react in a 1:1.2 molar ratio under reflux, with H₂SO₄ (0.5 parts) as the catalyst. The mixture is heated to 65–75°C for 3–8 hours, producing geranyl 2-methylbutyrate and water.

Optimization Insights :

  • Temperature : Elevated temperatures (70–75°C) accelerate kinetics but risk geraniol decomposition.
  • Catalyst Loading : Excess H₂SO₄ increases side reactions (e.g., dehydration of geraniol).
  • Water Removal : A soda-lime "S"-shaped de-watering apparatus enhances equilibrium shift by absorbing water.

Industrial-Scale Apparatus

The patented system (Figure 1) integrates:

  • Esterification Column : Facilitates continuous mixing and heating.
  • Multilevel Rectifying Tower : Separates crude ester via fractional distillation.
  • Reboiler and Condenser : Enable solvent recovery.

Performance Metrics :

  • Yield : ~85% (extrapolated from analogous methyl butyrate synthesis).
  • Purity : 90–95% after rectification.

Enzymatic Synthesis Using Immobilized Lipases

Biocatalytic Advantage

Lipases (e.g., from Pseudomonas aeruginosa MTCC-4713) offer regioselectivity and mild reaction conditions. Immobilization on poly(acrylic acid-co-hydroxy propyl methacrylate) hydrogels enhances stability and reusability.

Reaction Protocol

  • Substrates : Geraniol and 2-methylbutyric acid (4:1 molar ratio).
  • Solvent : n-Heptane (nonpolar, enhances esterification equilibrium).
  • Conditions : 65°C, 120 rpm, 15 hours, 3Å molecular sieves (100 mg/mL).

Results :

  • Conversion : 98.8 mM geranyl butyrate (99% yield under optimal conditions).
  • Enzyme Reusability : 57.6% activity retained after five cycles.

Kinetic and Thermodynamic Considerations

  • Activation Energy : Lower than acid catalysis due to enzyme-substrate specificity.
  • Solvent Effects : n-Heptane minimizes enzyme denaturation and improves substrate solubility.

Emerging and Hybrid Methods

Supercritical Fluid Extraction (SFE)

SCCO₂ (10–18 MPa, 308–333 K) solubilizes geranyl 2-methylbutyrate post-synthesis, enabling solvent-free purification.

Advantages :

  • Avoids thermal degradation.
  • Yields >99% purity when coupled with enzymatic synthesis.

Comparative Analysis of Methods

Parameter Acid-Catalyzed Enzymatic SCCO₂ Purification
Catalyst H₂SO₄ Immobilized lipase None (post-synthesis)
Temperature 65–75°C 65°C 30–60°C
Time 3–8 h 15 h 1–2 h
Yield 85% 99% >99%
Environmental Impact High (acid waste) Low (biodegradable) Neutral
Scalability Industrial Pilot-scale Lab-scale

Chemical Reactions Analysis

Types of Reactions

Geranyl 2-methyl butyrate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Esterification: Geraniol and 2-methyl butyric acid with an acid catalyst or lipase enzyme.

    Hydrolysis: Acidic or basic conditions to break down the ester into its constituent alcohol and acid.

    Oxidation: Strong oxidizing agents can convert the geranyl group into various oxidized products.

    Reduction: Reducing agents can modify the geranyl group, although this is less common.

Major Products

The primary products of these reactions include geraniol, 2-methyl butyric acid, and various oxidized or reduced derivatives of this compound .

Scientific Research Applications

Geranyl 2-methylbutyrate is a flavor ester with a fruity and floral scent, reminiscent of fresh and tropical fruits like pineapple, peach, and strawberry . It is formed through the esterification of geraniol, a naturally occurring compound found in various fruits and plants, with butyric acid .

Synthesis and Production

Thermomyces lanuginosus lipase is used to produce geranyl butyrate in aqueous media . The optimal reaction conditions are a 1:5 molar ratio, 15% biocatalyst load, at 50 °C, in 6 hours, yielding a 93% conversion . Eversa Transform 2.0 (ET2) is an extremophilic lipase capable of functioning under extreme temperature and pressure conditions and can be used as a catalyst in chemical reactions .

Case Studies

  • Enzymatic Production of Geranyl Butyrate : Eversa Transform 2.0 lipase from Thermomyces lanuginosus was used to produce geranyl butyrate through the esterification of geraniol and butyric acid . The Taguchi method optimized the reaction, and a 93% conversion was achieved with a 1:5 molar ratio, 15% biocatalyst load, at 50 °C, in 6 hours .
  • ** computational modeling and MD simulations**: The computational model of ET2 was based on the original structure of the lipase from T. lanuginosus (TlL, PDB identification code: 1EIN) . The geometry of the substrates butyric acid and geraniol was optimized at the B3LYP/6-311G+(d,p)/D3 level of the DFT without any geometric constraints using the Gaussian software package .

Future Perspectives

Mechanism of Action

The mechanism of action of geranyl 2-methyl butyrate involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may exert effects through its antioxidant properties, scavenging free radicals and reducing oxidative stress. The exact molecular targets and pathways are still under investigation, but its activity is likely related to its chemical structure and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Geranyl 2-methyl butyrate belongs to a family of geranyl esters and branched-chain esters. Below is a detailed comparison with structurally and functionally related compounds:

Geranyl Butyrate (GB)

  • Molecular Formula : C₁₄H₂₄O₂
  • Molecular Weight : 224.34 g/mol
  • CAS No.: 106-29-6
  • Key Differences :
    • The ester group is linear (butyrate) compared to the branched 2-methylbutyrate in this compound.
    • Synthesis Efficiency : Microwave-assisted enzymatic synthesis achieves 93% conversion after 30 minutes .
    • Applications : Widely used in citrus and floral fragrances; exhibits lower logP (estimated ~4.5) than this compound, implying reduced hydrophobicity .

Geranyl Isobutyrate

  • Molecular Formula : C₁₄H₂₄O₂
  • Molecular Weight : 224.34 g/mol
  • CAS No.: 2345-26-8
  • Key Differences: Contains an isobutyrate (2-methylpropanoate) group, differing in branching position from 2-methylbutyrate. Odor Profile: Sharper, green notes compared to the sweeter profile of this compound .

Neryl 2-Methyl Butyrate

  • Molecular Formula : C₁₅H₂₆O₂
  • Molecular Weight : 238.37 g/mol
  • CAS No.: Not explicitly listed (see ).
  • Key Differences :
    • Structural isomer with neryl (cis-geraniol) instead of geranyl (trans) backbone.
    • Occurrence : Found in Artemisia ordosica essential oil; contributes to herbal and floral aromas .

Geranyl 2-Ethylbutyrate

  • Molecular Formula : C₁₆H₂₈O₂
  • Molecular Weight : 252.39 g/mol
  • CAS No.: 73019-14-4
  • Key Differences :
    • Longer ethyl branch in the ester group (2-ethylbutyrate vs. 2-methylbutyrate).
    • Physicochemical Properties : Higher logP (5.68) and molecular weight, suggesting greater lipophilicity and persistence in fragrance formulations .

Phenylethyl 2-Methyl Butyrate

  • Molecular Formula : C₁₃H₁₈O₂ (corrected; lists an incorrect formula)
  • Molecular Weight : 206.28 g/mol
  • CAS No.: 24817-51-4
  • Key Differences: Aromatic phenylethyl group replaces geranyl, imparting rosy and waxy notes. Applications: Used in tropical and floral flavor blends (FEMA 3632) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS No. logP Key Applications
This compound C₁₅H₂₆O₂ 238.37 68705-63-5 ~5.1* Floral fragrances, berry flavors
Geranyl butyrate C₁₄H₂₄O₂ 224.34 106-29-6 ~4.5 Citrus perfumes, food additives
Geranyl isobutyrate C₁₄H₂₄O₂ 224.34 2345-26-8 ~4.3 Green/floral accords
Neryl 2-methyl butyrate C₁₅H₂₆O₂ 238.37 - ~5.0 Herbal essential oils
Geranyl 2-ethylbutyrate C₁₆H₂₈O₂ 252.39 73019-14-4 5.68 Long-lasting fragrances
Phenylethyl 2-methyl butyrate C₁₃H₁₈O₂ 206.28 24817-51-4 ~3.8 Rose/tropical flavors

*Estimated based on structural analogs.

Research Findings and Functional Insights

  • Synthesis Efficiency: Microwave-assisted enzymatic synthesis optimizes geranyl ester production. For example, geranyl butyrate achieves 93% conversion in 30 minutes, while geranyl hexanoate reaches 73% in 5 minutes .
  • Odor Thresholds : Branched esters like this compound generally have lower odor thresholds than linear analogs (e.g., geranyl butyrate), enhancing their potency in trace concentrations .
  • Stability : Geranyl 2-ethylbutyrate’s higher molecular weight and logP improve stability in lipid-based formulations compared to this compound .

Q & A

Q. What analytical methods are recommended for identifying and quantifying geranyl 2-methyl butyrate in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying this compound due to its high sensitivity and specificity. The compound elutes at a retention time (RT) of 32.93 min with a Kovats Retention Index (KI) of 1601, confirmed using reference standards and spectral libraries . For quantification, internal standards (e.g., deuterated analogs) should be used to account for matrix effects. Polar columns (e.g., Rxi-5Sil MS) are recommended for resolving isomers in essential oils or food matrices .

Q. How can this compound be synthesized, and what are key purity validation steps?

this compound is synthesized via esterification of geraniol with 2-methylbutyric acid, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Post-synthesis, purity is validated using:

  • Refractive index : 1.453–1.463 (n20D) .
  • Specific gravity : 0.894–0.904 (d20/20) .
  • GC-MS : Confirm absence of unreacted precursors or byproducts like geranyl acetate or geranyl isovalerate .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as it may cause irritation .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors, which can irritate the respiratory tract .
  • First aid : For eye exposure, rinse with water for 15+ minutes; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How do processing conditions (e.g., high-temperature treatments) affect the stability of this compound in food matrices?

Studies on NFC apple juice show that ultra-high pressure (UHP) processing preserves this compound better than high-temperature short-time (HTST) treatments. HTST reduces concentrations by 82% after 30 days, likely due to thermal degradation or hydrolysis . Methodological recommendation: Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to monitor degradation products like 2-methylbutyric acid .

Q. What contradictory findings exist regarding the metabolic modulation of short-chain fatty acids (SCFAs) by this compound derivatives?

In clinical trials with MRx-518, this compound derivatives showed conflicting results:

  • Acute exposure (15 days) : Significant increases in 2-methyl butyrate and propionate levels (p<0.05) .
  • Chronic exposure (30 days) : Non-significant trends in SCFA modulation, suggesting dose- and duration-dependent effects . Methodological note: Use longitudinal metabolomic profiling with paired pre-/post-treatment samples to resolve these contradictions .

Q. How can enantiomeric purity of this compound impact its biological activity, and what chiral analysis methods are suitable?

Enantiomers (e.g., neryl vs. geranyl esters) may differ in flavor or antimicrobial properties. Chiral GC columns (e.g., cyclodextrin-based phases) or nuclear magnetic resonance (NMR) with chiral shift reagents are recommended for analysis. For example, neryl 2-methylbutanoate (a stereoisomer) requires distinct separation conditions .

Q. What are the ecological risks of this compound, and how can its environmental persistence be assessed?

Limited ecotoxicological data exist, but its ester structure suggests moderate biodegradability. Conduct OECD 301F biodegradation tests to evaluate persistence. Monitor soil mobility using high-performance liquid chromatography (HPLC) with UV detection to track leaching potential .

Data Contradictions and Resolution

  • Flavor profile variability : this compound is reported as "cherry-like" in synthetic blends but "floral" in geranium oil . This discrepancy may arise from matrix effects or co-eluting compounds. Resolution: Use GC-Olfactometry (GC-O) to isolate sensory-active peaks .
  • Metabolomic effects : Short-term vs. long-term SCFA modulation differences highlight the need for standardized dosing protocols in intervention studies .

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